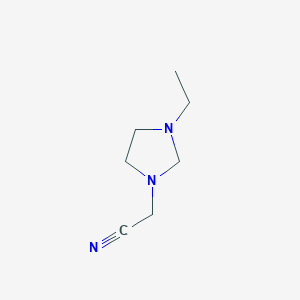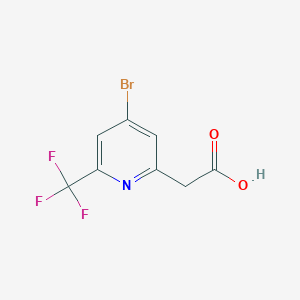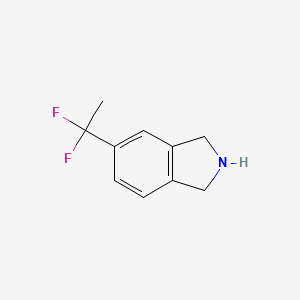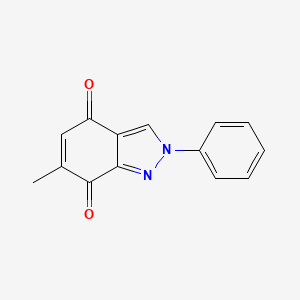
6-Methyl-2-phenyl-2H-indazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-phenyl-2H-indazole-4,7-dione is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The compound’s structure consists of a fused benzene and pyrazole ring, with methyl and phenyl substituents at specific positions, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-2H-indazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, the reaction of 2-phenylhydrazine with 6-methyl-1,4-benzoquinone under acidic conditions can yield the desired indazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-phenyl-2H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .
Applications De Recherche Scientifique
6-Methyl-2-phenyl-2H-indazole-4,7-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methyl-2-phenyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound of the indazole family, known for its diverse biological activities.
2-Phenylindazole: Similar in structure but lacks the methyl and dione substituents, affecting its chemical properties and biological activities.
6-Methylindazole: Contains a methyl group but lacks the phenyl and dione substituents, leading to different reactivity and applications.
Uniqueness
6-Methyl-2-phenyl-2H-indazole-4,7-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the dione functionality, enhances its potential as a versatile intermediate in organic synthesis and a candidate for drug development .
Propriétés
Numéro CAS |
112664-89-8 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
6-methyl-2-phenylindazole-4,7-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-7-12(17)11-8-16(15-13(11)14(9)18)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
SQJXKELGKANHPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CN(N=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


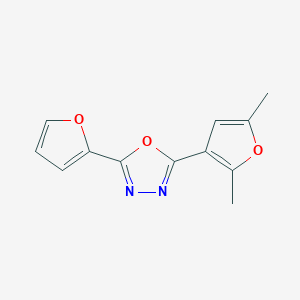
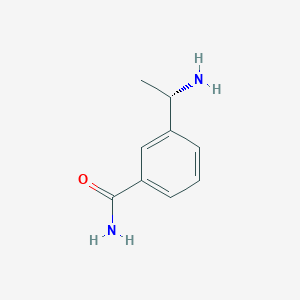
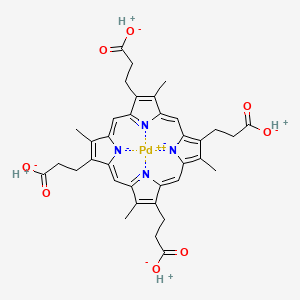
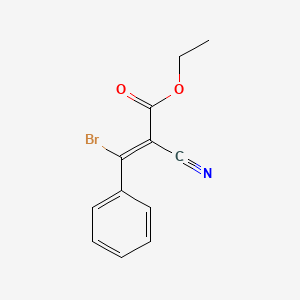
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
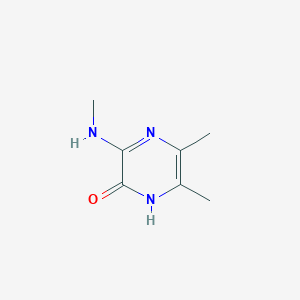
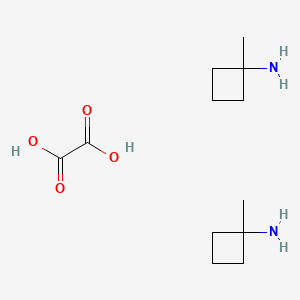
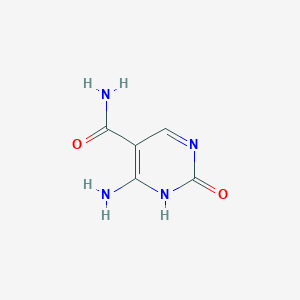
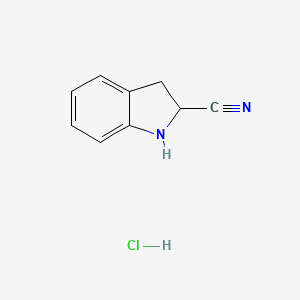
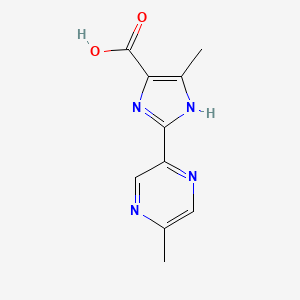
![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
